![molecular formula C18H16ClNO5S2 B6495127 ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-23-5](/img/structure/B6495127.png)
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (ECBC) is an organic compound belonging to the class of benzothiophenes. It is a crystalline solid, soluble in methanol, ethanol and ethyl acetate, and has a molecular formula of C14H11ClN2O4S. ECBC is a versatile compound that has a variety of applications in the scientific research field.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can also be used in protodeboronation , a process that involves the removal of a boron group from an organic compound. This process is not well developed, but it has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation
The compound can be used in the anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation, and it was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Glyburide
The compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat diabetes.
Antimicrobial Applications
The compound can play an important role as an antimicrobial reagent . Antimicrobial compounds are used to kill or slow the spread of microorganisms, including bacteria, viruses, and fungi.
Antioxidative Applications
The compound can also serve as an antioxidative reagent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Applications
The compound can be used as an antibiotic reagent . Antibiotics are medicines that help stop infections caused by bacteria.
Anticancer Applications
Lastly, the compound can be used as an anticancer reagent . Anticancer compounds are used to prevent, treat, or relieve the symptoms of cancer.
properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-3-25-18(21)16-17(12-6-4-5-7-15(12)26-16)27(22,23)20-13-10-11(19)8-9-14(13)24-2/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDULNKJCZSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
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